molecular formula C12H17NO B1452235 4-(Cyclohexylamino)phenol CAS No. 10014-69-4

4-(Cyclohexylamino)phenol

Cat. No. B1452235
CAS RN: 10014-69-4
M. Wt: 191.27 g/mol
InChI Key: ZWNKVPHOSQGNRP-UHFFFAOYSA-N
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Description

4-(Cyclohexylamino)phenol is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.26900 .


Synthesis Analysis

The synthesis of cyclohexanol intermediates from lignin-based phenolics has been reported . A process for the preparation of 4-phenoxy-phenols involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .


Molecular Structure Analysis

The InChI code for 4-(Cyclohexylamino)phenol is 1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 .


Chemical Reactions Analysis

Phenols, including 4-(Cyclohexylamino)phenol, can undergo reactions such as oxidation, which yields a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenolic compounds can also be determined by buffering the sample to a pH of 10.0 and adding 4-aminoantipyrine to produce a yellow or amber colored complex in the presence of ferricyanide ion .

Scientific Research Applications

Catalytic Applications

Cyclohexylamines are pivotal intermediates in the chemical industry, with studies demonstrating their synthesis from phenols as a sustainable approach. Rhodium and palladium have been identified as effective catalysts for converting phenols to primary cyclohexylamines, offering a green alternative to traditional petrochemical sources (Tomkins et al., 2018), (Jumde et al., 2015). These reactions not only utilize sustainable hydrogen sources but also allow for the efficient recovery and reuse of the catalyst, highlighting their potential in sustainable chemical manufacturing processes.

Synthetic Biology for Phenol Production

A novel phenol synthetic pathway was constructed in Escherichia coli through 4-hydroxybenzoate decarboxylation, demonstrating the feasibility of bio-based phenol production. This approach leverages microbial biosynthesis as a sustainable and efficient method to produce phenol, a bulk chemical with extensive industrial applications (Miao et al., 2015).

Material Science and Chemistry

Research on phenolic compounds has significantly contributed to the development of new materials and chemical processes. For instance, the selective hydrogenation of phenol to cyclohexanone over Pd@carbon nitride catalysts showcases the potential of these compounds in synthesizing key industrial intermediates under mild conditions (Wang et al., 2011). Additionally, the study of phenol's reaction with 1-methylcycloalkenes in the presence of phosphorus-containing zeolite Y underscores the role of phenolic compounds in organic synthesis and the potential for creating novel compounds with unique properties (Rasulov et al., 2007).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-(cyclohexylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKVPHOSQGNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656337
Record name 4-(Cyclohexylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylamino)phenol

CAS RN

10014-69-4
Record name 4-(Cyclohexylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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